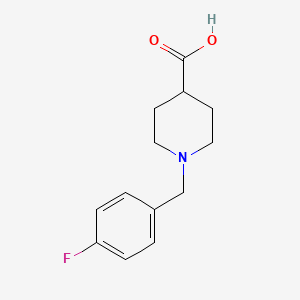

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJJEFFBTUTEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405144 | |

| Record name | 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-25-9 | |

| Record name | 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potential biological activity of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid

Authored by: Senior Application Scientist, Gemini AI

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the potential biological activities of the novel compound, this compound. Based on a thorough analysis of its structural motifs—the N-benzylpiperidine core and the piperidine-4-carboxylic acid scaffold—we have identified several high-probability biological targets. This document provides the scientific rationale and detailed experimental protocols for investigating the compound's potential as an acetylcholinesterase inhibitor, a GABA uptake inhibitor, a sigma receptor ligand, and a monoamine transporter modulator. The proposed workflows are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction and Rationale

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including analgesic, anti-inflammatory, and anticancer agents.[1][2] The specific compound of interest, this compound, combines two key pharmacophores: the N-benzylpiperidine moiety and the piperidine-4-carboxylic acid backbone. The N-benzylpiperidine structure is found in compounds targeting the central nervous system, such as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and antagonists for the α7 nicotinic acetylcholine receptor.[3][4] The piperidine-4-carboxylic acid framework is a known component of inhibitors of the gamma-aminobutyric acid (GABA) transporter, suggesting a potential role in modulating inhibitory neurotransmission.[5][6]

The presence of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Given these structural features, a systematic investigation into the biological activity of this compound is warranted. This guide provides a roadmap for such an investigation, focusing on the most probable biological targets.

Hypothesized Biological Targets and Experimental Workflows

Based on the structural analysis of this compound, we propose the following primary biological targets for investigation:

-

Acetylcholinesterase (AChE): Potential for Alzheimer's disease therapeutics.

-

GABA Transporters (GATs): Potential for epilepsy and anxiety disorders.

-

Sigma Receptors (σ₁ and σ₂): Potential for neuropsychiatric and neurodegenerative disorders.

-

Monoamine Transporters (DAT, NET, SERT): Potential for mood disorders and ADHD.

The following sections detail the experimental workflows to assess the compound's activity at each of these targets.

Investigating Acetylcholinesterase (AChE) Inhibition

Rationale: The N-benzylpiperidine moiety is a key structural feature of donepezil, a well-established AChE inhibitor used in the treatment of Alzheimer's disease.[7] The structural similarity suggests that this compound may also exhibit inhibitory activity against AChE. A recent study on N-benzyl piperidine derivatives highlighted their potential as dual inhibitors of HDAC and AChE for Alzheimer's disease.[3]

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining AChE inhibitory activity.

Detailed Protocol for AChE Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of acetylcholinesterase (from electric eel) in phosphate-buffered saline (PBS), pH 8.0.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.

-

Prepare a solution of acetylthiocholine iodide (ATCI) in PBS.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the test compound.

-

Add 140 µL of PBS and 20 µL of DTNB solution.

-

Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration and creating a Lineweaver-Burk plot.

-

Expected Data and Interpretation

| Compound | IC₅₀ (µM) for AChE | Mechanism of Inhibition |

| This compound | To be determined | To be determined |

| Donepezil (Positive Control) | ~0.02 | Non-competitive |

A low IC₅₀ value would indicate potent inhibition of AChE. The Lineweaver-Burk plot will reveal whether the inhibition is competitive, non-competitive, or uncompetitive.

Investigating GABA Uptake Inhibition

Rationale: The piperidine-4-carboxylic acid scaffold is a core component of tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor used as an anticonvulsant.[6][8] This structural similarity strongly suggests that this compound could also inhibit GABA uptake. Investigating this activity is crucial for understanding its potential effects on GABAergic neurotransmission.

Experimental Workflow for GABA Uptake Assay

Caption: Workflow for assessing GABA uptake inhibition.

Detailed Protocol for [³H]GABA Uptake Assay

-

Cell Culture:

-

Culture cell lines stably expressing the desired GABA transporter subtype (e.g., HEK293-GAT-1).

-

Plate the cells in 24-well plates and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with various concentrations of this compound for 10 minutes at 37°C.

-

Initiate the uptake by adding a solution containing a mixture of unlabeled GABA and [³H]GABA.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of [³H]GABA uptake for each compound concentration.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Expected Data and Interpretation

| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Tiagabine (Positive Control) | ~0.1 | >100 | >100 | >100 |

Selective inhibition of a specific GAT subtype, particularly GAT-1, would suggest potential as an anticonvulsant or anxiolytic agent.

Investigating Sigma Receptor Binding

Rationale: The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[9][10] Both sigma-1 (σ₁) and sigma-2 (σ₂) receptors are implicated in a variety of CNS disorders, including psychosis, pain, and neurodegeneration.[11] Therefore, evaluating the binding affinity of this compound to these receptors is a critical step in characterizing its pharmacological profile.

Experimental Workflow for Sigma Receptor Binding Assay

Caption: Workflow for assessing monoamine transporter inhibition.

Detailed Protocol for Monoamine Uptake Assay

The protocol is analogous to the GABA uptake assay described in section 4.2, with the following modifications:

-

Use cell lines expressing the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

-

Use the corresponding radiolabeled neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

Expected Data and Interpretation

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |

| This compound | To be determined | To be determined | To be determined |

| GBR-12909 (DAT selective) | ~0.01 | >1 | >1 |

| Desipramine (NET selective) | >1 | ~0.001 | >1 |

| Fluoxetine (SERT selective) | >1 | >1 | ~0.01 |

Potent and selective inhibition of DAT and/or NET would suggest potential therapeutic value for ADHD or depression.

Summary and Future Directions

This guide provides a structured and scientifically grounded approach to characterizing the biological activity of this compound. The proposed experiments will systematically evaluate its potential as an acetylcholinesterase inhibitor, a GABA uptake inhibitor, a sigma receptor ligand, and a monoamine transporter modulator. Positive results in any of these assays will warrant further investigation, including in vivo efficacy studies in relevant animal models of disease. The multi-target potential of this compound, suggested by its hybrid structure, makes it a compelling candidate for further drug discovery and development efforts.

References

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Wikipedia. (2024). Tiagabine. Retrieved from [Link]

-

ChemBK. (2024). n-boc-4-(4'-fluoro) benzyl-4-piperidine carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

-

Wikipedia. (2023). 4-Benzylpiperidine. Retrieved from [Link]

-

PubMed Central. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

-

ResearchGate. (2022). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Retrieved from [Link]

-

PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

-

PubMed. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. Retrieved from [Link]

-

PubMed. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Retrieved from [Link]

-

ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]

-

PubMed Central. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

-

PubMed. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved from [Link]

-

ACS Publications. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

-

PubMed. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Retrieved from [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

ResearchGate. (2019). Some sigma receptor ligands. Retrieved from [Link]

-

Wikipedia. (2023). Methylbenzylpiperazine. Retrieved from [Link]

-

Wikipedia. (2024). Methylphenidate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. Tiagabine - Wikipedia [en.wikipedia.org]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Introduction

1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds, valued for its favorable pharmacokinetic properties and its ability to interact with various biological targets. The introduction of a 4-fluorobenzyl group to the piperidine nitrogen and the presence of a carboxylic acid at the 4-position create a molecule with potential applications as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties

The hydrochloride salt of 1-(4-fluorobenzyl)piperidine-4-carboxylic acid enhances its stability and aqueous solubility, which are advantageous characteristics for handling and for various research applications.[1] While specific experimental data for the hydrochloride salt is not widely published, the properties can be reliably inferred from the free base and related structures.

| Property | Value | Source |

| CAS Number | 193538-25-9 (for free base) | N/A |

| Molecular Formula | C₁₃H₁₆FNO₂ · HCl | Calculated |

| Molecular Weight | 273.73 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Melting Point | >300 °C (for parent piperidine-4-carboxylic acid) | [2] |

| Solubility | Soluble in water | [1][3] |

Synthesis and Characterization

The synthesis of 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is typically achieved through the N-alkylation of piperidine-4-carboxylic acid or its ester precursor. A common and effective method is reductive amination.

Synthetic Workflow

Caption: Synthetic workflow for 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride.

Detailed Experimental Protocol

Materials:

-

Piperidine-4-carboxylic acid

-

4-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and 4-fluorobenzaldehyde (1.1 equivalents) in a mixture of dichloromethane and methanol.

-

Reductive Amination: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for this transformation.[4]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-fluorobenzyl)piperidine-4-carboxylic acid. The crude product can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. To this solution, add a solution of hydrochloric acid (1.1 equivalents) in the same solvent dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride as a white to off-white solid.

Spectroscopic Characterization (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 10.5 (br s, 1H, NH⁺), 7.4-7.2 (m, 4H, Ar-H), 4.2 (s, 2H, Ar-CH₂), 3.5-3.3 (m, 2H, piperidine-H), 3.1-2.9 (m, 2H, piperidine-H), 2.7-2.5 (m, 1H, piperidine-H), 2.2-2.0 (m, 2H, piperidine-H), 1.9-1.7 (m, 2H, piperidine-H). The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the 10-12 ppm region.[2]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0 (C=O), 163.0 (d, J=245 Hz, C-F), 132.0 (d, J=8 Hz, Ar-C), 130.0 (d, J=3 Hz, Ar-C), 116.0 (d, J=21 Hz, Ar-C), 60.0 (Ar-CH₂), 52.0 (piperidine-C), 42.0 (piperidine-C), 28.0 (piperidine-C).

-

IR (KBr, cm⁻¹): 3400-2500 (broad O-H and N-H stretch), 2950 (C-H stretch), 1710 (C=O stretch), 1600, 1510 (C=C aromatic stretch), 1220 (C-F stretch). The O-H stretching absorption is typically very broad due to hydrogen bonding.[2]

-

Mass Spectrometry (ESI+): m/z 238.1234 [M+H]⁺ (for the free base).

Biological Significance and Applications

The 1-(4-fluorobenzyl)piperidine-4-carboxylic acid moiety serves as a valuable scaffold in the design of novel therapeutic agents. The piperidine ring is a key component in many centrally acting drugs, and its derivatives have shown a wide range of biological activities.[5]

Potential Therapeutic Areas

-

Neuroscience: Piperidine derivatives are well-established as precursors in the synthesis of analgesics and psychoactive agents.[1] The conformational rigidity of the piperidine ring allows for specific interactions with neurotransmitter receptors.

-

Antimicrobial Agents: The piperidine nucleus is a core structure in several known antifungal agents.[4] Derivatives of 1-benzylpiperidine have been investigated for their antifungal and antibacterial properties.

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. For instance, piperidine derivatives have been explored as inhibitors of enzymes like MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) in Mycobacterium tuberculosis, which is a potential target for new anti-TB drugs.[6]

Structure-Activity Relationship Insights

The introduction of a fluorine atom on the benzyl ring can significantly influence the compound's properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[7] The 4-fluoro substitution pattern is often employed to block para-hydroxylation, a common metabolic pathway for aromatic rings. The carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a library of amides, esters, and other derivatives to explore structure-activity relationships.

Safety and Handling

Based on the safety data for the free base and related compounds, 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride should be handled with care in a well-ventilated area.[3] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a promising building block for the development of new chemical entities with potential therapeutic applications. Its synthesis is straightforward, and its structural features, including the piperidine core, the 4-fluorobenzyl group, and the carboxylic acid moiety, provide a versatile platform for medicinal chemists. Further research into the specific biological activities and mechanism of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Al-Mokadem, M., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(5), 593-604. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Nayak, S. K., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 6(48), 32937–32944. Available at: [Link]

-

Stadler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(10), 820. Available at: [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(27), 8676-8694. Available at: [Link]

-

Nithiya, A., Karthik, C. S., & Jayabharathi, J. (2011). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 47(4), 791-801. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available at: [Link]

- Sanchez-Sancho, F., & Herrandón, B. (1998). Piperidine: synthesis, reactions and applications. Recent Research Developments in Organic Chemistry, 2, 293-324.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

Methodological & Application

The Synthetic Utility of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid: A Guide for Medicinal Chemists and Drug Discovery Professionals

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for engaging with biological targets. When functionalized with a carboxylic acid, the piperidine moiety offers a versatile handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

This guide focuses on 1-(4-fluoro-benzyl)-piperidine-4-carboxylic acid , a valuable building block for the synthesis of novel bioactive molecules. The presence of the 4-fluorobenzyl group can enhance metabolic stability and introduce favorable interactions with protein targets, such as hydrogen bonding and halogen bonding. The carboxylic acid functionality serves as a key reactive site for derivatization, allowing for the construction of amides, esters, and other functional groups commonly found in drug molecules.

This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of key intermediates for drug discovery programs. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for successful execution in a research setting.

Physicochemical Properties and Characterization Data

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The table below summarizes key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆FNO₂ | [Calculated] |

| Molecular Weight | 237.27 g/mol | [Calculated] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) | [General knowledge] |

Expected Spectroscopic Data:

While a publicly available, comprehensive set of characterization data for this specific molecule is limited, the following are the expected spectroscopic features based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group (two doublets, or a multiplet resembling a doublet of doublets), a singlet for the benzylic methylene protons, and multiplets for the piperidine ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will display signals for the aromatic carbons (with characteristic C-F coupling), the benzylic methylene carbon, the piperidine ring carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1725 cm⁻¹), and C-F stretching vibrations in the fingerprint region.[1]

-

Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.12.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a three-step sequence starting from the commercially available piperidine-4-carboxylic acid. This strategy involves initial protection of the carboxylic acid as an ester, followed by N-alkylation, and concluding with ester hydrolysis.

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-benzylpiperidine derivatives.

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Rationale: The carboxylic acid is converted to its ethyl ester to prevent it from interfering with the subsequent N-alkylation step. Thionyl chloride is a convenient reagent for this transformation, proceeding through an acid chloride intermediate.

-

Procedure:

-

To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Allow the reaction to cool to room temperature and then concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

-

The crude product, piperidine-4-carboxylic acid ethyl ester hydrochloride, can be used directly in the next step or can be purified by recrystallization.

-

Step 2: N-Alkylation with 4-Fluorobenzyl bromide

-

Rationale: This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring displaces the bromide from 4-fluorobenzyl bromide. A base, such as potassium carbonate, is required to neutralize the hydrobromic acid formed during the reaction and to deprotonate the piperidine nitrogen.

-

Procedure:

-

Dissolve the crude piperidine-4-carboxylic acid ethyl ester hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10-20 mL per gram).

-

Add potassium carbonate (3.0 eq) and 4-fluorobenzyl bromide (1.1 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford this compound ethyl ester.

-

Step 3: Hydrolysis of the Ethyl Ester

-

Rationale: The final step is the saponification of the ethyl ester to yield the desired carboxylic acid. This is a base-catalyzed hydrolysis reaction.

-

Procedure:

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 or 2:1 ratio).

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Once the hydrolysis is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl to a pH of approximately 5-6.

-

The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The carboxylic acid moiety can be readily converted into other functional groups, such as amides and alcohols, which are common pharmacophoric elements.

Application 1: Amide Bond Formation for the Synthesis of Bioactive Carboxamides

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. This compound can be coupled with a wide variety of amines to generate a library of carboxamides for biological screening. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activating agent like HOBt (1-hydroxybenzotriazole).

Figure 2: General scheme for amide bond formation.

Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling

-

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt traps the activated acid as an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the pre-activation of the carboxylic acid.

-

Add the desired amine (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired amide.

-

Application 2: Reduction to the Corresponding Alcohol

The carboxylic acid can be reduced to the primary alcohol, [1-(4-fluoro-benzyl)piperidin-4-yl]methanol. This alcohol can serve as a precursor for the synthesis of ethers, esters, or can be oxidized to the corresponding aldehyde. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Figure 3: Reduction of the carboxylic acid to the primary alcohol.

Protocol 3: Reduction of this compound to [1-(4-Fluoro-benzyl)piperidin-4-yl]methanol

-

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to liberate the alcohol.

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup.

-

Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate of aluminum salts will form.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the facile generation of diverse libraries of compounds for biological evaluation. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate, enabling researchers to accelerate their drug discovery efforts.

References

- General principles of infrared spectroscopy are widely documented in organic chemistry textbooks.

- The synthesis of N-benzyl-4-piperidinecarboxaldehyde from 4-piperidinecarboxylic acid is described in Chinese Patent CN111484444A.

- The use of EDC/HOBt for amide coupling is a standard procedure in peptide and medicinal chemistry.

- The reduction of carboxylic acids with LiAlH₄ is a fundamental transformation in organic synthesis, detailed in many standard textbooks and protocols.

- The application of piperidine-based scaffolds in the synthesis of bioactive molecules is extensively reviewed in the medicinal chemistry liter

Sources

1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid as a scaffold in medicinal chemistry

An In-Depth Guide to 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic Acid as a Scaffold in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry. This compound has emerged as such a scaffold, garnering significant attention for its versatile structural features and broad therapeutic potential.[1] This compound elegantly combines three key pharmacophoric elements: a conformationally restricted piperidine ring, a versatile carboxylic acid handle, and a metabolically stabilized 4-fluorobenzyl group.

The piperidine moiety is a ubiquitous structural motif in numerous approved drugs, valued for its ability to orient substituents in precise three-dimensional space and improve physicochemical properties such as solubility. The carboxylic acid group serves as a critical interaction point, capable of forming strong hydrogen bonds or salt bridges with biological targets.[2][3] Furthermore, it provides a convenient chemical handle for combinatorial library synthesis, most commonly through amide bond formation.[4] The introduction of a fluorine atom onto the benzyl group is a classic medicinal chemistry strategy to enhance metabolic stability and modulate electronic properties, potentially improving binding affinity and pharmacokinetic profiles.

This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, offering detailed protocols and insights for researchers in drug development.

Physicochemical and Structural Properties

A thorough understanding of the molecule's intrinsic properties is fundamental to its application in drug design.

| Property | Value |

| Molecular Formula | C₁₃H₁₆FNO₂ |

| Molecular Weight | 237.27 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 238963-71-6 |

| LogP (calculated) | ~1.5 - 2.5 |

| pKa (Carboxylic Acid) | ~4.0 - 5.0 |

Note: Calculated values can vary based on the algorithm used.

The scaffold's structure presents three primary points for diversification, allowing for a systematic exploration of the chemical space to optimize biological activity.

Caption: Key diversification points of the scaffold.

Synthesis and Derivatization Protocols

The utility of a scaffold is directly linked to the robustness and efficiency of its synthesis and subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via reductive amination, a common and efficient method for N-alkylation of secondary amines. The starting material is piperidine-4-carboxylic acid (isonipecotic acid).

Workflow Overview:

Sources

Application of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid in CNS Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutics for Central Nervous System (CNS) disorders has identified the modulation of synaptic neurotransmitter levels as a key strategy. Within this framework, 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid emerges as a compound of significant interest. Its structural motif, featuring a piperidine core, is prevalent in a multitude of CNS-active agents. This technical guide provides a comprehensive overview of the rationale and methodologies for evaluating this compound as a potential modulator of key CNS targets, with a particular focus on the Glycine Transporter 1 (GlyT1). We will detail protocols for its synthesis, in vitro characterization, and in vivo assessment, offering a roadmap for researchers to explore its therapeutic potential in disorders such as schizophrenia.

Introduction: The Piperidine Scaffold and the Glutamatergic Hypothesis of Schizophrenia

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for potent and selective interactions with a variety of biological targets.[1] The N-benzyl piperidine motif, in particular, is a versatile tool for fine-tuning both the efficacy and physicochemical properties of drug candidates.[1]

The therapeutic focus of this guide is on schizophrenia, a debilitating psychiatric disorder characterized by positive, negative, and cognitive symptoms. While the "dopamine hypothesis" has historically dominated the understanding and treatment of schizophrenia, the "glutamate dysfunction hypothesis" has gained significant traction.[2] This hypothesis posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, contributes significantly to the pathophysiology of schizophrenia, especially the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[2][3]

One promising strategy to enhance NMDA receptor function is to increase the synaptic concentration of glycine, an obligatory co-agonist at the NMDA receptor.[2] The Glycine Transporter 1 (GlyT1) is a key regulator of synaptic glycine levels, and its inhibition has been shown to potentiate NMDA receptor activity.[4] Consequently, GlyT1 inhibitors are being actively pursued as a novel therapeutic approach for schizophrenia.[2][5] The structural features of this compound make it a compelling candidate for investigation as a GlyT1 inhibitor.

Mechanistic Rationale: Targeting GlyT1 for NMDA Receptor Modulation

Glycine acts as an essential co-agonist at the NMDA receptor, meaning that the receptor requires the binding of both glutamate and glycine to become fully active. GlyT1, located on glial cells surrounding the synapse, is responsible for the reuptake of glycine from the synaptic cleft, thereby controlling its availability to bind to NMDA receptors.

By inhibiting GlyT1, this compound is hypothesized to increase the extracellular concentration of glycine in the vicinity of the NMDA receptor. This elevated glycine level would lead to greater occupancy of the glycine binding site on the NMDA receptor, thereby potentiating its function in response to glutamate. This enhanced glutamatergic signaling is expected to ameliorate the cognitive and negative symptoms associated with NMDA receptor hypofunction in schizophrenia.

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Potentiation

Caption: Proposed mechanism of action for this compound.

Experimental Section: Protocols and Methodologies

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of the title compound is provided below. This synthesis is based on established methods for the N-alkylation of piperidine derivatives.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Reductive Amination

-

Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Aldehyde Addition: To the stirred solution, add 4-fluorobenzaldehyde (1.1 eq).

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 5-6 using glacial acetic acid. This is crucial for the formation of the iminium intermediate.

-

Reducing Agent Addition: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The choice of a mild reducing agent is important to selectively reduce the iminium ion in the presence of the aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). The choice of solvent will depend on the polarity of the product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation

3.2.1. GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)

This assay directly measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Protocol 2: [³H]Glycine Uptake Assay

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1 in a suitable growth medium. Plate the cells in 96-well plates and grow to confluence.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Assay Initiation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

-

Radiolabel Addition: Initiate the uptake reaction by adding a solution containing [³H]glycine (final concentration typically in the low micromolar range) and unlabeled glycine.

-

Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.

-

Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]glycine.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

3.2.2. Electrophysiology: Modulation of NMDA Receptor-Mediated Currents

This functional assay assesses the ability of the compound to potentiate NMDA receptor-mediated currents in brain slices, providing a direct measure of its effect on glutamatergic neurotransmission.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in Acute Hippocampal Slices

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) using a vibratome in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).[6][7] A protective recovery method using an NMDG-based aCSF can enhance slice viability.[6]

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.[8] Visualize neurons in the CA1 pyramidal cell layer using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons in voltage-clamp mode. The internal solution should contain a cesium-based solution to block potassium channels and isolate NMDA receptor currents.

-

NMDA Current Isolation: Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by including antagonists for AMPA/kainate receptors (e.g., NBQX) and GABA-A receptors (e.g., picrotoxin) in the aCSF.

-

Baseline Recording: Record a stable baseline of NMDA receptor-mediated EPSCs evoked by electrical stimulation of the Schaffer collateral pathway.

-

Compound Application: Bath-apply this compound at a known concentration and continue to record the evoked NMDA receptor-mediated EPSCs.

-

Data Analysis: Measure the amplitude of the NMDA receptor-mediated EPSCs before and after the application of the test compound. An increase in the EPSC amplitude in the presence of the compound would indicate potentiation of NMDA receptor function.

In Vivo Evaluation

3.3.1. Pharmacokinetic Profiling

Before conducting efficacy studies, it is essential to determine the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, and most importantly, its ability to cross the blood-brain barrier (BBB).

3.3.2. Animal Models of Schizophrenia

Several animal models are used to study the cognitive and negative symptoms of schizophrenia. The NMDA receptor antagonist-induced models are particularly relevant for evaluating compounds that target the glutamatergic system.[3]

-

Phencyclidine (PCP) or Ketamine-Induced Cognitive Deficits: Acute or sub-chronic administration of NMDA receptor antagonists like PCP or ketamine in rodents induces behavioral abnormalities that mimic the cognitive deficits and negative symptoms of schizophrenia.[3][4]

3.3.3. Behavioral Assays for Antipsychotic-like Activity

Protocol 4: Novel Object Recognition (NOR) Test

This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

-

Habituation: Individually habituate rodents to the testing arena (an open-field box) for a set period over several days.

-

Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).

-

Inter-trial Interval: After the training phase, return the animal to its home cage for a specific delay period (e.g., 1-24 hours).

-

Testing Phase: Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Collection: Videotape the session and score the time the animal spends exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.

-

Data Analysis: Calculate a discrimination index (DI) as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory. The ability of this compound to reverse a PCP-induced deficit in the DI would suggest pro-cognitive effects.

Protocol 5: Social Interaction Test

This test evaluates social withdrawal, a negative symptom of schizophrenia.[9]

-

Habituation: Habituate the test animal to a three-chambered social interaction arena.

-

Sociability Phase: Place the test animal in the central chamber and allow it to explore all three chambers, one of which contains a novel, unfamiliar "stranger" animal in a wire cage, while the other contains an empty cage.

-

Social Novelty Phase: In the subsequent phase, a second, novel "stranger" animal is placed in the previously empty cage.

-

Data Collection: Record the time the test animal spends in each chamber and the time it spends actively sniffing each wire cage.

-

Data Analysis: Healthy animals typically spend more time with the stranger animal than the empty cage (sociability) and more time with the novel stranger than the familiar one (social novelty). A reversal of PCP-induced deficits in these measures by the test compound would indicate potential efficacy against negative symptoms.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be presented in a clear and concise manner.

Table 1: In Vitro Activity Profile of this compound

| Assay | Parameter | Value |

| GlyT1 Inhibition | IC₅₀ (µM) | TBD |

| NMDA Receptor Potentiation | % Increase in EPSC Amplitude at 10 µM | TBD |

| Selectivity vs. GlyT2 | IC₅₀ (µM) | TBD |

| Selectivity vs. GABA Transporters | IC₅₀ (µM) | TBD |

TBD: To be determined experimentally.

Table 2: In Vivo Efficacy in a Rodent Model of Schizophrenia

| Behavioral Test | Model | Treatment Group | Outcome Measure | Result |

| Novel Object Recognition | PCP-induced deficit | Vehicle + PCP | Discrimination Index | TBD |

| Compound + PCP | Discrimination Index | TBD | ||

| Social Interaction | PCP-induced deficit | Vehicle + PCP | Time with Stranger 1 | TBD |

| Compound + PCP | Time with Stranger 1 | TBD |

TBD: To be determined experimentally.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel CNS therapeutics targeting the glutamatergic system. The protocols detailed in this guide provide a robust framework for its synthesis, in vitro characterization as a GlyT1 inhibitor, and in vivo evaluation for antipsychotic-like and pro-cognitive effects.

Future studies should focus on establishing a clear structure-activity relationship (SAR) for this chemical series to optimize potency, selectivity, and pharmacokinetic properties. Investigating the off-target activity profile is also crucial to ensure a favorable safety profile. Successful preclinical development of compounds from this class could lead to novel treatment options for the debilitating cognitive and negative symptoms of schizophrenia.

References

-

MDPI. Advantages and Limitations of Animal Schizophrenia Models. [Link]

-

PubMed. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. [Link]

-

PubMed. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. [Link]

-

PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]

-

PubMed. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. [Link]

-

ResearchGate. Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. [Link]

-

PubMed. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism. [Link]

-

PubChem. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]

-

ResearchGate. Electrophysiological recording from Brain Slices Protocol v1. [Link]

-

MDPI. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

-

ACNP. Animal Models Relevant to Schizophrenia Disorders. [Link]

-

PubMed. Discovery and SAR studies of novel GlyT1 inhibitors. [Link]

-

National Center for Biotechnology Information. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. [Link]

-

National Center for Biotechnology Information. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. [Link]

-

ScienceDaily. Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia. [Link]

-

PubMed. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. [Link]

-

ResearchGate. In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) anti-Alzheimer's agents. [Link]

-

ResearchGate. Animal models for the evaluation of antipsychotic agents. [Link]

-

Frontiers. Structured evaluation of rodent behavioral tests used in drug discovery research. [Link]

-

ACS Publications. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. [Link]

-

Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

-

PubMed. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. [Link]

-

National Center for Biotechnology Information. An Overview of Animal Models Related to Schizophrenia. [Link]

-

YouTube. Brain slice electrophysiology video protocol. [Link]

-

PubMed. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor. [Link]

-

National Center for Biotechnology Information. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. [Link]

-

BioIVT. Cryopreserved Hepatocyte Uptake Transporter Assay. [Link]

-

IntechOpen. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

National Center for Biotechnology Information. 4,6-dioxo-1,4,5,6-tetrahydro-[10][11][12]triazin-2-ylamino]-ethyl}-guanidine. [Link]

-

MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

-

National Center for Biotechnology Information. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]

- 8. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols: Leveraging 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic Acid for Fragment-Based Library Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid as a versatile building block in fragment-based drug discovery (FBDD). We delve into the core attributes of this fragment, detailing its value proposition stemming from the combination of a three-dimensional piperidine scaffold and the electronically distinct 4-fluorobenzyl moiety. This guide offers detailed, field-tested protocols for key chemical transformations—including robust amide couplings and diversity-generating multicomponent reactions—to facilitate the rapid synthesis of novel chemical libraries. The content is structured to provide not only step-by-step instructions but also the underlying scientific rationale, troubleshooting guidance, and methods for downstream characterization, ensuring both practical utility and scientific rigor.

Introduction: The Strategic Value of the Fragment

In the landscape of modern drug discovery, fragment-based approaches have become a cornerstone for identifying novel lead compounds.[1][2] The success of FBDD hinges on the quality and diversity of the fragment library, with a growing emphasis on moving beyond flat, aromatic systems to explore three-dimensional chemical space.[3][4] The piperidine ring is a quintessential example of a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to project substituents into distinct vectors.[5][6]

This compound is a fragment of particular interest for several compelling reasons:

-

The 3D Piperidine Core: It provides a rigid, non-planar scaffold that can effectively probe the complex topology of protein binding sites, often leading to improved binding affinity and selectivity compared to flat aromatic fragments.[1][2]

-

The Carboxylic Acid Handle: This functional group is an ideal attachment point for library synthesis. It is readily activated for a variety of chemical reactions, most notably amide bond formation, which is one of the most utilized reactions in medicinal chemistry.[7]

-

The 4-Fluorobenzyl Group: The introduction of a fluorine atom onto the benzyl ring is a classic medicinal chemistry strategy.[8] Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable orthogonal dipole-dipole or hydrogen bond interactions within a target binding site.[9][10][11] The N-benzyl group itself is a common motif in drug discovery, known for its potential to form crucial cation-π interactions with target proteins.[12]

This fragment, therefore, represents a pre-validated starting point, combining a desirable 3D shape with functional handles for diversification and a substituent known to confer advantageous pharmacological properties.

Caption: Key features of the this compound fragment.

Physicochemical Properties

A summary of the key physicochemical properties of the title fragment is provided below. These values are crucial for ensuring that library members derived from this fragment adhere to the principles of fragment-based design, such as the "Rule of Three."

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆FNO₂ | [13] |

| Molecular Weight | 237.27 g/mol | [13] |

| CAS Number | 193538-25-9 | [14] |

| Appearance | White to off-white solid | N/A |

| cLogP (Calculated) | ~2.0 - 2.5 | N/A |

| Topological Polar Surface Area | 40.54 Ų | N/A |

Application in Library Synthesis: Core Protocols

This section details validated protocols for utilizing this compound as a central building block for library generation. The focus is on robust and versatile reactions amenable to parallel synthesis.

Caption: Workflow for generating diverse libraries from the core fragment.

Protocol 1: Amide Coupling via EDC/HOBt Activation

Amide bond formation is the most direct and widely used method for elaborating this fragment. The use of a carbodiimide coupling agent like EDC, in conjunction with an additive like HOBt, provides a reliable method that minimizes side reactions and is amenable to a wide range of amine coupling partners.[15][16]

Objective: To synthesize a library of amides by coupling the title fragment with a diverse set of primary and secondary amines.

Materials:

-

This compound

-

Amine of interest (e.g., aniline, benzylamine, morpholine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

To a clean, dry reaction vial, add this compound (1.0 eq, e.g., 50 mg).

-

Add the amine of interest (1.1 eq).

-

Dissolve the mixture in anhydrous DCM (approx. 0.2 M concentration).

-

Add HOBt (1.2 eq) to the solution.

-

Add DIPEA (2.0 eq) to the reaction mixture. This is particularly important if the amine is used as a hydrochloride salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Scientist's Notes (The "Why"):

-

Why EDC/HOBt? Carboxylic acids and amines will preferentially undergo an acid-base reaction to form a non-reactive ammonium carboxylate salt.[16] EDC acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the amine to form the amide bond.[15]

-

Why DIPEA? DIPEA is a non-nucleophilic base used to scavenge the HCl produced if EDC hydrochloride is used and to deprotonate any amine hydrochloride salts, freeing the nucleophilic amine.

-

Why 0 °C? The initial activation with EDC is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize the formation of byproducts.

Caption: Simplified mechanism of amide coupling using EDC and HOBt.

Protocol 2: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction (MCR) that allows for the rapid generation of complex, peptide-like molecules from four simple starting materials in a single step.[17] By using our fragment as the carboxylic acid component, a vast and diverse library can be synthesized with high efficiency.

Objective: To generate a library of α-acylamino amides using the title fragment, an amine, an aldehyde (or ketone), and an isocyanide.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

-

Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Step-by-Step Protocol:

-

In a reaction vial, dissolve this compound (1.0 eq) and the chosen amine (1.0 eq) in methanol (approx. 0.5 M).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the aldehyde (1.0 eq) to the mixture and stir for an additional 20 minutes to facilitate imine formation.

-

Add the isocyanide (1.0 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Seal the vial and stir the reaction at room temperature for 48-72 hours.

-

Monitor the reaction by LC-MS. The product will have a molecular weight corresponding to the sum of the four components minus two molecules of water.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash chromatography or preparative HPLC to yield the desired Ugi product.

Scientist's Notes (The "Why"):

-

Why an MCR? MCRs like the Ugi reaction are highly convergent and atom-economical, making them ideal for library synthesis.[18] With four points of diversity, one can generate thousands of unique compounds from a relatively small set of starting materials.

-

Reaction Mechanism: The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde. This is then attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate. This key intermediate is then trapped by the carboxylate of our fragment in an irreversible Mumm rearrangement to yield the final stable α-acylamino amide product.[17][19]

-

Solvent Choice: Methanol is a standard solvent and generally works well. For less reactive components, Trifluoroethanol (TFE) can accelerate the reaction due to its higher polarity and ability to stabilize the ionic intermediates.

Characterization of Library Compounds

Validation of the synthesized library is critical. A combination of analytical techniques should be employed to confirm the structure and assess the purity of each compound.

| Technique | Purpose | Expected Observations for a Successful Amide Coupling Product |

| LC-MS | Purity assessment and molecular weight confirmation. | A major peak in the chromatogram with the correct [M+H]⁺ mass ion in the mass spectrum.[20] |

| ¹H NMR | Structural confirmation. | Disappearance of the carboxylic acid proton (broad singlet, ~12 ppm). Appearance of a new amide N-H proton (if applicable). Characteristic signals for the piperidine ring protons (typically δ 1.0-4.0 ppm) and the aromatic protons of the fluorobenzyl group and the coupled amine.[6][20] |

| ¹³C NMR | Structural confirmation. | Appearance of a new amide carbonyl carbon signal (typically δ 165-175 ppm). |

| FTIR | Functional group confirmation. | Presence of a strong C=O stretch for the amide (approx. 1630-1680 cm⁻¹).[6] |

Safety and Handling

As a standard laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14][21]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[22] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[21]

Conclusion

This compound is a high-value fragment for modern drug discovery campaigns. Its inherent three-dimensionality, coupled with a versatile carboxylic acid handle and the beneficial properties of the fluorobenzyl group, makes it an exceptional starting point for the synthesis of diverse and medicinally relevant compound libraries. The robust protocols for amide coupling and Ugi multicomponent reactions provided herein offer reliable and efficient pathways for researchers to rapidly explore the chemical space around this privileged scaffold, accelerating the journey from fragment hit to lead candidate.

References

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2026). ACS Publications. Retrieved January 24, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (2007). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

-

Piperidine ring-containing secondary metabolites from a variety of sources. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

- Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (n.d.). Google Patents.

-

Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 24, 2026, from [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-